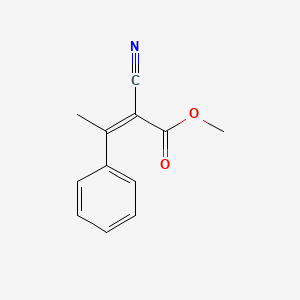

methyl (Z)-2-cyano-3-phenyl-but-2-enoate

Overview

Description

Methyl (Z)-2-cyano-3-phenyl-but-2-enoate, also known as methyl 2-cyano-3-phenylbut-2-enoate, is an organic compound that belongs to the class of cyano esters. It is a colorless liquid that has a wide range of applications in scientific research and laboratory experiments. It is used as a starting material in the synthesis of various compounds, including pharmaceuticals and pesticides. In addition, it is also used as a reagent in organic synthesis.

Scientific Research Applications

Synthesis of (Meth)Acrylates

Methyl (Z)-2-cyano-3-phenylbut-2-enoate can be used in the synthesis of (meth)acrylates . (Meth)acrylates are widely used as polymeric reagents or polymer supports in biochemical and chemical applications . They are often used to create functional polymers, which are polymers that have been chemically modified to include reactive functional groups . These functional groups allow the polymers to be used in a variety of applications, including the creation of new materials and the development of new chemical processes .

Solvatochromism Studies

This compound can also be used in solvatochromism studies . Solvatochromism is the ability of a chemical substance to change color as the polarity of the solvent changes . This property can be used to gain insights into the interactions between solvents and solutes, which is valuable in fields such as physical chemistry and materials science .

Development of New Monomers

Methyl (Z)-2-cyano-3-phenylbut-2-enoate can be used in the development of new monomers . Monomers are small molecules that can be joined together to form larger structures called polymers . By developing new monomers, scientists can create polymers with unique properties, opening up new possibilities in materials science .

Polymerization Processes

This compound can be used in polymerization processes . Polymerization is the process of joining monomers together to form a polymer . Methyl (Z)-2-cyano-3-phenylbut-2-enoate can be used to create polymers with specific properties, making it valuable in the creation of new materials .

Chemical Modification of Polymers

Methyl (Z)-2-cyano-3-phenylbut-2-enoate can be used in the chemical modification of polymers . This involves changing the structure of a polymer to alter its properties . This can be used to create polymers with specific characteristics, such as increased strength or resistance to certain chemicals .

Creation of Reactive Polymers

This compound can be used in the creation of reactive polymers . Reactive polymers are polymers that contain reactive functional groups . These groups can react with other substances, allowing the polymers to be used in a variety of applications, such as the creation of new materials or the development of new chemical processes .

Mechanism of Action

Biochemical Pathways:

Given its cyano moiety, “Methyl (Z)-2-cyano-3-phenylbut-2-enoate” could impact various pathways:

- Purine and Pyrimidine Synthesis : Inhibition of these pathways could affect cell proliferation, especially in rapidly dividing cells like T-lymphocytes .

- Enzymatic Catalysis : The compound might influence enzymatic reactions by interacting with active sites or altering substrate binding .

Pharmacokinetics:

- Absorption : The compound’s bioavailability depends on its route of administration. Oral absorption is approximately 30%, while insufflation yields around 70% .

properties

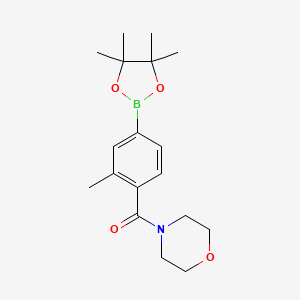

IUPAC Name |

methyl (Z)-2-cyano-3-phenylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-9(10-6-4-3-5-7-10)11(8-13)12(14)15-2/h3-7H,1-2H3/b11-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMZBOJAMZZUGPN-LUAWRHEFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)OC)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)OC)/C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl (Z)-2-cyano-3-phenyl-but-2-enoate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[(4,4-difluoropiperidin-1-yl)methyl]pyridine](/img/structure/B1397841.png)

![4-Methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1397846.png)

![1-[3-bromo-5-(trifluoromethyl)phenyl]-N,N-dimethylmethanamine](/img/structure/B1397851.png)

![4-Amino-7-bromothieno[3,4-d]pyrimidine](/img/structure/B1397852.png)

![N-{[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl}acetamide](/img/structure/B1397853.png)

![3-[4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyrazol-1-ylmethyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1397856.png)

![8-(Trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1397861.png)